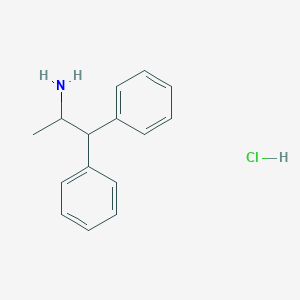
1,1-Diphenylpropan-2-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Diphenylpropan-2-amine hydrochloride is a chemical compound with the CAS Number: 3139-54-6 . It has a molecular weight of 247.77 and its IUPAC name is 1,1-diphenyl-2-propanamine hydrochloride . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 1,1-Diphenylpropan-2-amine hydrochloride is 1S/C15H17N.ClH/c1-12(16)15(13-8-4-2-5-9-13)14-10-6-3-7-11-14;/h2-12,15H,16H2,1H3;1H . This code provides a standard way to encode the molecular structure using text.Chemical Reactions Analysis
Amines, such as 1,1-Diphenylpropan-2-amine hydrochloride, can undergo a variety of reactions. For instance, they can react with acid chlorides to form amides . They can also undergo Hofmann elimination to form alkenes .Physical And Chemical Properties Analysis
1,1-Diphenylpropan-2-amine hydrochloride has a melting point of 281-283 degrees Celsius . It is a powder at room temperature .Wissenschaftliche Forschungsanwendungen
Cleavage of Carbon Chains
- Adamson (1949) demonstrated that substituted 3-amino-1:1-diphenylpropan-1-ols, when boiled in acid solutions, yield expected substituted allylamines and sometimes result in partial de-amination (Adamson, 1949).
Reversible Capture and Release of Aromatic Amines
- Yuki et al. (2016) reported the reversible capture and release of aromatic amines by diphenylpropanetrione (DPPT), highlighting its potential in chemical synthesis (Yuki et al., 2016).
Oxidative Deprotection
- Sampson and Honek (1999) explored the efficient removal of the diphenylmethyl amino protecting group by initial oxidation to an imine, suitable for the preparation of α-amino phosphinates and phosphonates (Sampson & Honek, 1999).
Synthesis of Chiral Palladacycle
- Ding et al. (2010) synthesized a novel amine ligand for use in asymmetric hydrophosphanation reactions, demonstrating the utility of 1,1-Diphenylpropan-2-amine derivatives in catalytic processes (Ding et al., 2010).
Novel Chiral Palladacycle Development
- Yap et al. (2014) developed a new amine ligand, showcasing its application in asymmetric hydrophosphination reactions (Yap et al., 2014).
Polymer Rhodium Catalyst for Olefin Hydroformylation
- Ajjou and Alper (1998) created a water-soluble polymer rhodium catalyst, efficient for the hydroformylation of olefins (Ajjou & Alper, 1998).
Photoinduced Nucleophilic Addition
- Yamashita et al. (1991) investigated the photoamination of 1,1-diphenylpropene with ammonia and alkylamines, providing insight into the photoreactive properties of 1,1-Diphenylpropan-2-amine derivatives (Yamashita et al., 1991).
Chemical Modification of Polymers
- Arshady et al. (1986) described the synthesis and derivatization of copoly(styrene-2,4,5-trichlorophenyl acrylate) to create reactive and electroreactive polymers, using amines including derivatives of 1,1-Diphenylpropan-2-amine (Arshady et al., 1986).
Synthesis of Triphenylamine-Containing Aromatic Diamine
- Cheng et al. (2005) synthesized a new triphenylamine-containing aromatic diamine, highlighting its application in the preparation of novel poly(amine-imide)s (Cheng et al., 2005).
Application in Copper-Catalyzed Amination Reactions
- Gajare et al. (2004) used a diphosphinidenecyclobutene ligand in copper-catalyzed amination reactions of halobenzenes with amines, showcasing the catalytic capabilities of compounds related to 1,1-Diphenylpropan-2-amine (Gajare et al., 2004).
Safety And Hazards
This compound is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
1,1-diphenylpropan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N.ClH/c1-12(16)15(13-8-4-2-5-9-13)14-10-6-3-7-11-14;/h2-12,15H,16H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKFNBTNILUNXAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)C2=CC=CC=C2)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Diphenylpropan-2-amine hydrochloride | |
CAS RN |
3139-54-6 |
Source


|
| Record name | 1,1-diphenylpropan-2-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

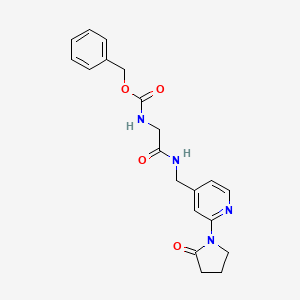
![N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2967130.png)
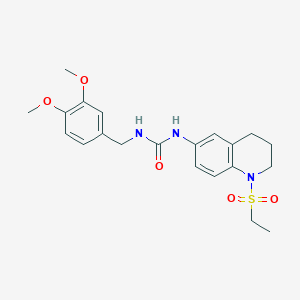
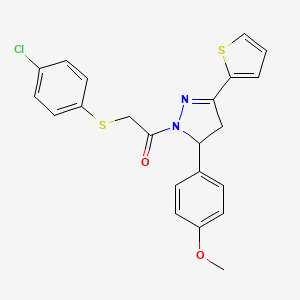
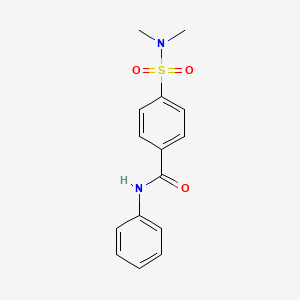
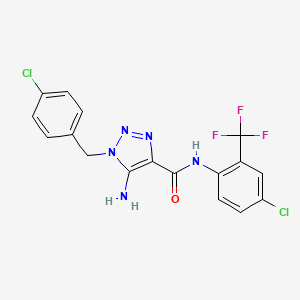
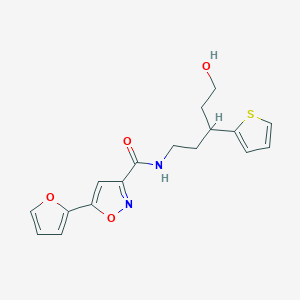
![N-(4-(2-oxo-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethyl)thiazol-2-yl)furan-2-carboxamide](/img/structure/B2967139.png)
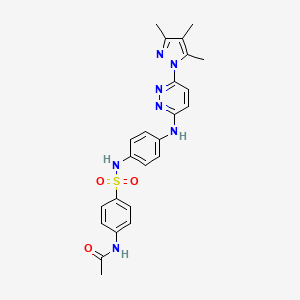
![2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)-N-(4-isopropylphenyl)acetamide](/img/no-structure.png)
![2-(2,4-dichlorophenoxy)-N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)acetamide](/img/structure/B2967143.png)
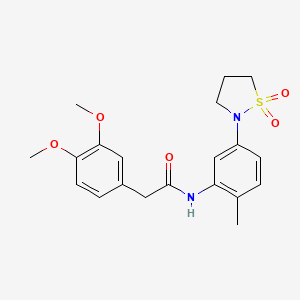
![8-(2-methoxyphenyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2967147.png)
![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-methoxyacetamide](/img/structure/B2967148.png)